

Spectroscopic Analysis of 2-Bromo-4-hydroxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-hydroxypyridine

Cat. No.: B1272042

[Get Quote](#)

This technical guide provides a comprehensive analysis of the expected spectroscopic data for **2-Bromo-4-hydroxypyridine** (CAS No. 36953-40-9), a key heterocyclic intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Infrared (IR) and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and first principles to provide a robust predictive analysis.

The Structural Nuance: Tautomerism in 2-Bromo-4-hydroxypyridine

A critical consideration for the spectroscopic analysis of **2-Bromo-4-hydroxypyridine** is its existence as a pair of tautomers: the hydroxy form (2-Bromo-4-pyridinol) and the keto form (2-Bromo-1H-pyridin-4-one). The equilibrium between these two forms is influenced by the physical state and the solvent environment. In the solid state, as is common for hydroxypyridines, the pyridone (keto) form is generally favored due to intermolecular hydrogen bonding.^[1] This predominance of the keto tautomer is a crucial factor in interpreting the spectroscopic data.

Caption: Tautomeric equilibrium of **2-Bromo-4-hydroxypyridine**.

Infrared (IR) Spectroscopy Analysis

The infrared spectrum of **2-Bromo-4-hydroxypyridine** in the solid state (e.g., as a KBr pellet) is expected to be dominated by the vibrational modes of the 2-bromo-1H-pyridin-4-one tautomer. The following table outlines the predicted characteristic absorption bands and their assignments based on data from similar compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3100 - 2800	Broad, Medium	N-H stretching	In the solid state, extensive intermolecular hydrogen bonding of the N-H group in the pyridone form leads to a broad absorption band in this region. This is a key indicator of the keto tautomer.
1680 - 1640	Strong	C=O stretching (Amide I)	A strong absorption band in this region is characteristic of the carbonyl group in a cyclic amide (lactam) structure. Its precise position can be influenced by hydrogen bonding. [2]
1600 - 1550	Medium-Strong	C=C and C=N stretching	These bands arise from the vibrations of the pyridine ring. The conjugation within the ring system results in characteristic absorptions in this region. [5]
1500 - 1400	Medium	Ring stretching and N-H bending (Amide II)	A combination of pyridine ring vibrations and the in-plane bending of the N-H bond contribute to

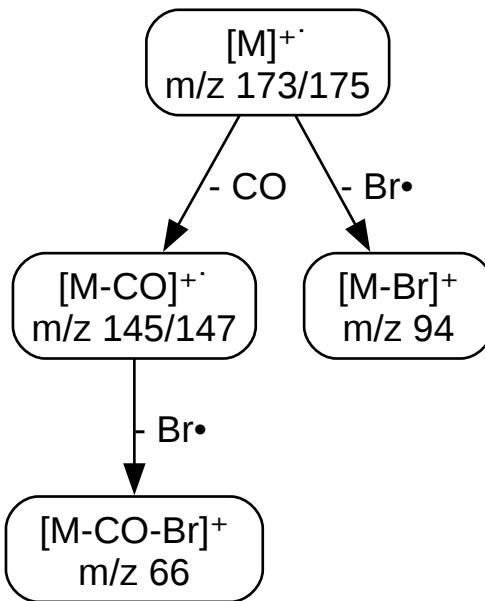
			absorptions in this fingerprint region.
1200 - 1000	Medium	C-N stretching	The stretching vibration of the C-N bond within the pyridone ring is expected in this region.
850 - 750	Strong	C-H out-of-plane bending	The out-of-plane bending vibrations of the C-H bonds on the pyridine ring typically give rise to strong bands in this region. The substitution pattern influences the exact position.
Below 700	Medium	C-Br stretching	The C-Br stretching vibration is expected at lower wavenumbers due to the high mass of the bromine atom. [6]

Mass Spectrometry (MS) Analysis

Electron Ionization (EI) mass spectrometry of **2-Bromo-4-hydroxypyridine** is predicted to yield a distinct molecular ion peak and a characteristic fragmentation pattern. The presence of a bromine atom is a key feature to look for in the mass spectrum.

Molecular Ion and Isotopic Pattern

Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[7][8] This results in a characteristic isotopic pattern for the molecular ion (M^+) and any bromine-containing fragments. There will be two peaks of nearly


equal intensity separated by two mass-to-charge units (m/z): the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).

Predicted Molecular Ion Peaks:

- m/z 173: Molecular ion with ⁷⁹Br (C₅H₄⁷⁹BrNO)⁺
- m/z 175: Molecular ion with ⁸¹Br (C₅H₄⁸¹BrNO)⁺

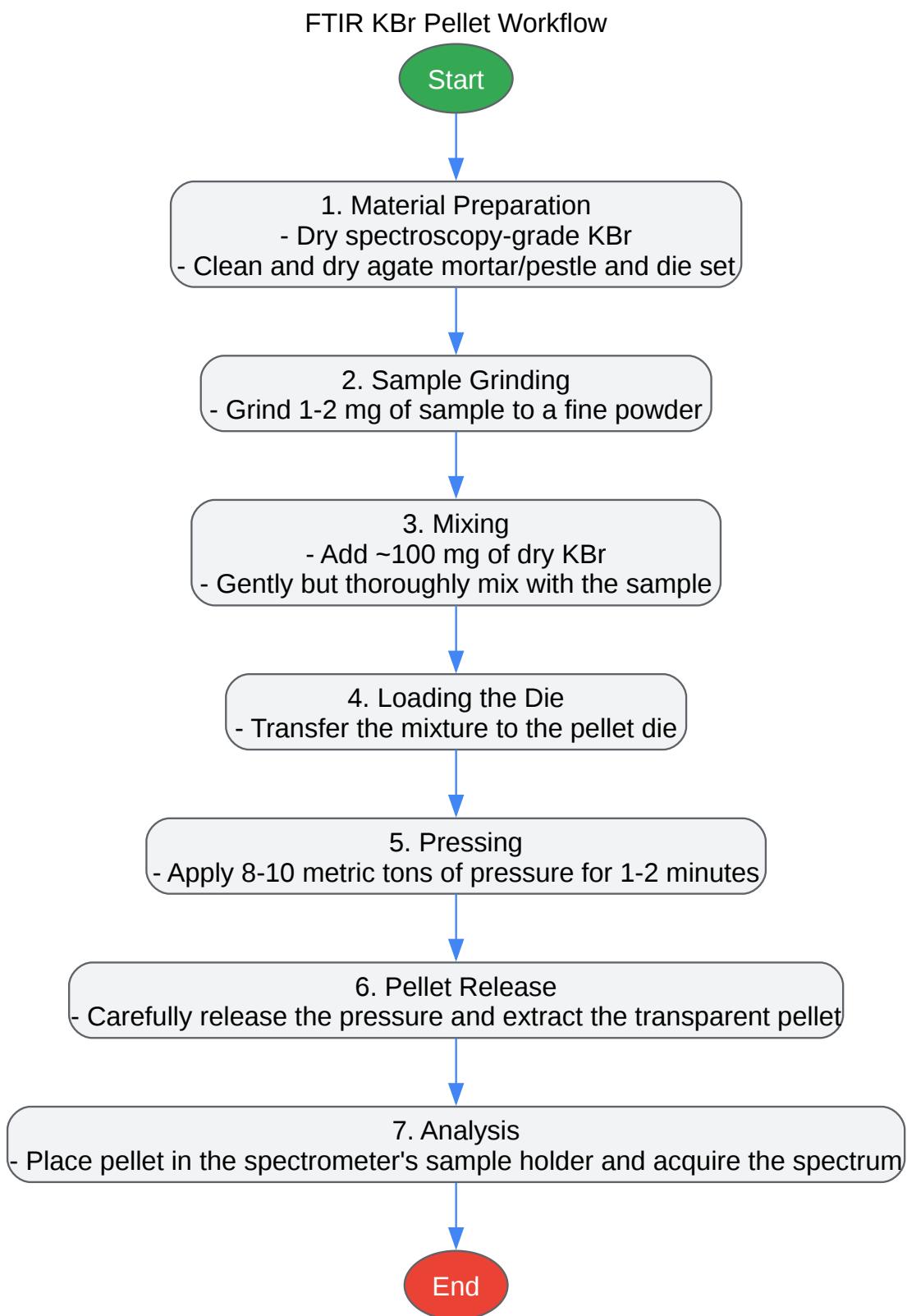
Predicted Fragmentation Pathway

The fragmentation of the molecular ion under electron ionization is driven by the stability of the resulting fragments.^[9] A plausible fragmentation pathway for 2-bromo-1H-pyridin-4-one is outlined below.

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation of 2-Bromo-1H-pyridin-4-one.

Key Predicted Fragments:


m/z (⁷⁹ Br/ ⁸¹ Br)	Fragment Ion	Notes
173/175	[C ₅ H ₄ BrNO] ⁺	Molecular Ion (M ⁺). The presence of the M/M+2 doublet with nearly equal intensities is a strong indicator of a monobrominated compound.
145/147	[C ₄ H ₄ BrN] ⁺	Loss of Carbon Monoxide (-CO). A common fragmentation pathway for cyclic ketones and lactams is the loss of a neutral CO molecule. This fragment would also exhibit the characteristic M/M+2 isotopic pattern.
94	[C ₅ H ₄ NO] ⁺	Loss of a Bromine Radical (-Br [•]). Cleavage of the C-Br bond would result in a fragment at m/z 94. This peak would be a singlet, as the bromine atom has been lost.
66	[C ₄ H ₄ N] ⁺	Loss of CO and Br [•] . This fragment results from the loss of a bromine radical from the [M-CO] ⁺ ion.

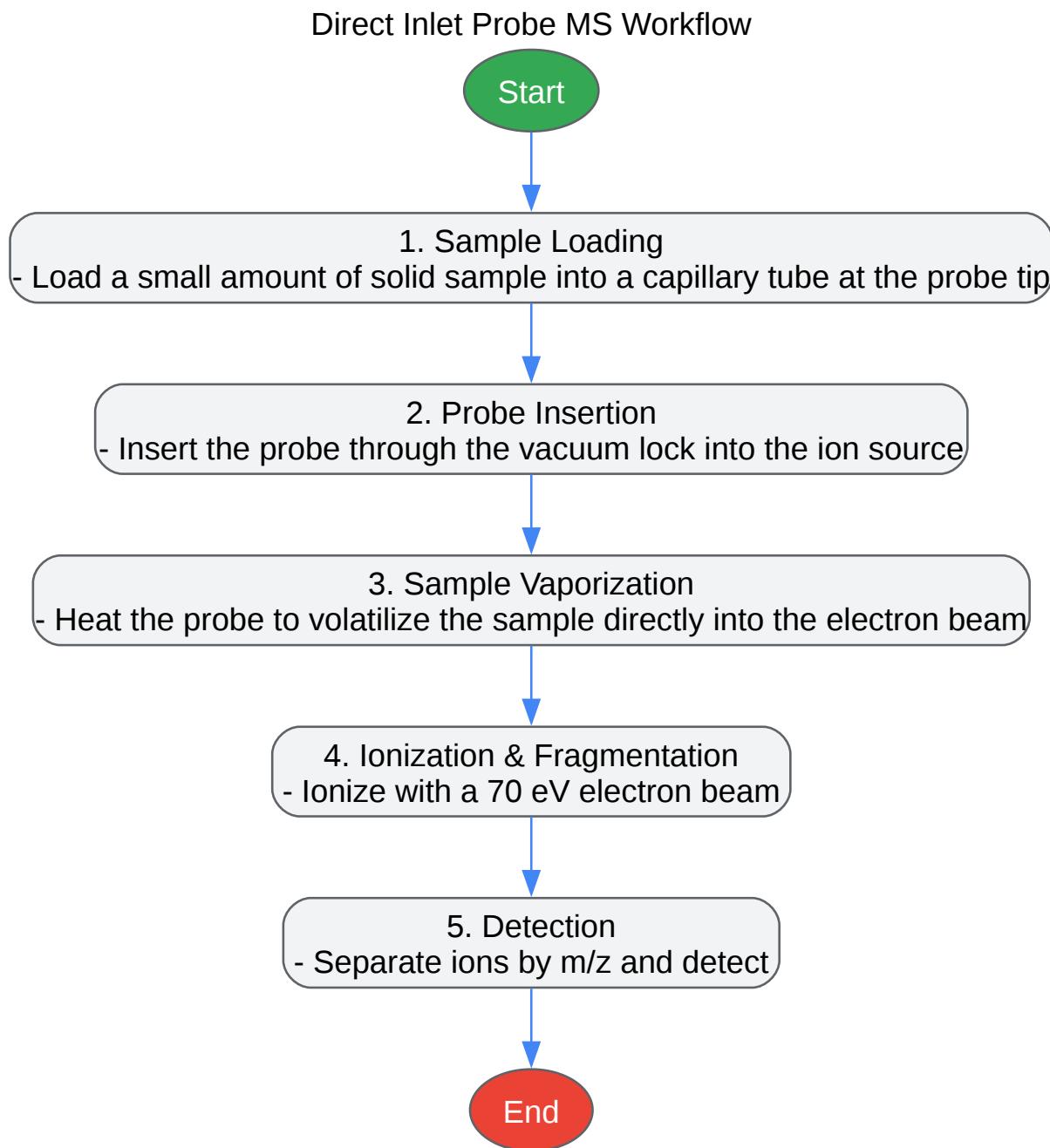
Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the IR and MS spectra of **2-Bromo-4-hydroxypyridine**.

Infrared Spectroscopy: KBr Pellet Method

This method is ideal for obtaining a high-quality solid-state IR spectrum. The key is to minimize moisture contamination, as water has strong IR absorptions.[\[10\]](#)[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)


Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Protocol:

- Preparation: Use spectroscopy-grade potassium bromide (KBr) that has been dried in an oven at ~110°C for several hours and cooled in a desiccator.[12] Ensure the agate mortar and pestle, and the pellet die set are clean and completely dry.
- Grinding: Weigh approximately 1-2 mg of **2-Bromo-4-hydroxypyridine** and grind it into a very fine powder in the agate mortar.
- Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Mix gently but thoroughly with the ground sample until a homogenous mixture is obtained.[11]
- Pellet Formation: Assemble the pellet die and transfer the KBr-sample mixture into it. Place the die in a hydraulic press.
- Pressing: Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to form a transparent or translucent disc.[13]
- Analysis: Carefully release the pressure and disassemble the die. Mount the resulting pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum using a pure KBr pellet should also be recorded.

Mass Spectrometry: Direct Inlet Probe Method

For a solid sample like **2-Bromo-4-hydroxypyridine**, a direct inlet probe (DIP) is a suitable method for introducing the sample into the mass spectrometer for electron ionization.[14][15][16]

[Click to download full resolution via product page](#)

Caption: Workflow for Direct Inlet Probe Mass Spectrometry.

Step-by-Step Protocol:

- Sample Preparation: Place a small amount (microgram quantity) of solid **2-Bromo-4-hydroxypyridine** into a clean glass capillary tube.

- Loading: Insert the capillary tube into the tip of the direct inlet probe.
- Introduction: Insert the probe into the mass spectrometer through the vacuum interlock system until the tip is located within the ion source.
- Vaporization: Program the probe to heat, causing the sample to sublime or vaporize directly into the ionization chamber. A temperature ramp can be used to separate components if the sample is a mixture.[17]
- Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[18]
- Analysis: The resulting ions are accelerated, separated by their mass-to-charge ratio in the mass analyzer, and detected to generate the mass spectrum.

Conclusion

The spectroscopic characterization of **2-Bromo-4-hydroxypyridine** is fundamentally influenced by its tautomeric equilibrium, with the 2-bromo-1H-pyridin-4-one form expected to dominate in the solid state. This is reflected in the predicted IR spectrum by the presence of a strong C=O stretch and a broad N-H stretch. The mass spectrum is expected to be distinguished by a prominent molecular ion doublet at m/z 173/175, confirming the presence of a single bromine atom, and predictable fragmentation patterns involving the loss of CO and/or a bromine radical. The experimental protocols provided herein offer a robust framework for obtaining high-quality IR and MS data for this and similar heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. connectsci.au [connectsci.au]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 5. researchgate.net [researchgate.net]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. savemyexams.com [savemyexams.com]
- 8. youtube.com [youtube.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 11. shimadzu.com [shimadzu.com]
- 12. azom.com [azom.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Note 58: Direct Probe Analysis and Identification of Multicomponent Pharmaceutical Samples via Electron Impact MS [sisweb.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-4-hydroxypyridine: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1272042#spectroscopic-data-ir-ms-of-2-bromo-4-hydroxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com